H-D-Tyr(tbu)-烯丙基酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

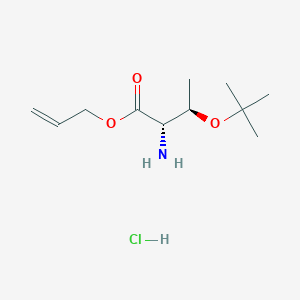

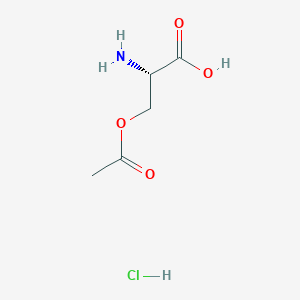

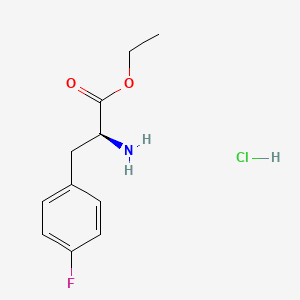

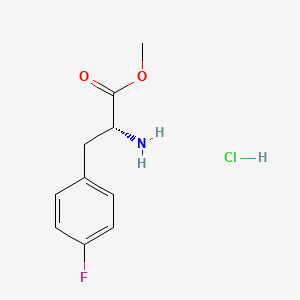

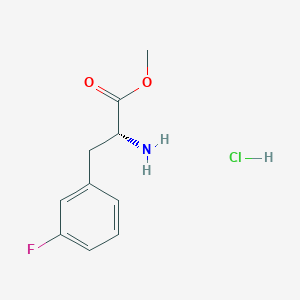

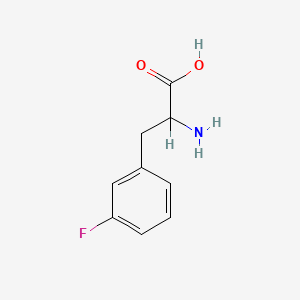

“H-D-Tyr(tbu)-allylesterhcl” is a chemical compound with the molecular formula C16H24ClNO31. It is also known by other names such as “D-Tyr (Tbu)-Oall HCl”, “H-D-TYR (TBU)-OAL HCL”, and “H-D-Tyr (tBu)-allyl ester” among others1.

Synthesis Analysis

The synthesis of “H-D-Tyr(tbu)-allylesterhcl” is not explicitly mentioned in the search results. However, the synthesis of a similar compound, “L-Tyr(tBu)-OH”, has been reported2. It is synthesized from “Fmoc-LTyr(tBu)-OH” and is used in peptide synthesis3.

Molecular Structure Analysis

The molecular structure of “H-D-Tyr(tbu)-allylesterhcl” can be represented by the SMILES string CC(C)(C)OC1=CC=C(C=C1)CC@HO)N4. The compound has a molecular weight of 313.82 g/mol1.

Chemical Reactions Analysis

Specific chemical reactions involving “H-D-Tyr(tbu)-allylesterhcl” are not provided in the search results. More detailed information might be available in specialized databases or scientific literature.

Physical And Chemical Properties Analysis

“H-D-Tyr(tbu)-allylesterhcl” has a molecular weight of 313.82 g/mol1. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

科学研究应用

材料科学和化学

- 底物选择性和沉积工艺:对叔丁基烯丙基三羰基钴 (tBu-烯丙基 Co(CO)3) 的研究揭示了它在金属钴的原子层沉积过程中的强底物选择性。该化合物与硅表面对应独特的反应行为,实现了精确的材料沉积,这对于纳米技术和半导体制造至关重要 (J. Kwon 等人,2012)。

肽合成和生物化学

- 肽酰胺合成:研究表明锚链中间体在肽酰胺合成中至关重要。研究表明,在固体支持物上使用二聚锚可以为肽提供有效的合成方法,这对于开发治疗性肽和理解蛋白质功能至关重要 (Insa Flechsler 等人,1995)。

- 酶功能和抑制:对肽醛作为蛋白酶抑制剂的研究提供了对其潜在治疗应用(包括癌症和神经退行性疾病的治疗)的见解。了解这些化合物如何与生物酶相互作用可以导致新药的开发 (A. Escherich 等人,1997)。

先进的生物医学应用

- 放射免疫治疗:开发碘-131 D-氨基酸 YYK 肽用于标记抗 CD20 抗体代表放射免疫治疗的重大进步。该化合物提供了改进的稳定性和降低的体内脱卤,有可能提高对淋巴瘤等疾病治疗的疗效 (K. Sadri 等人,2009)。

分子胶凝剂

- 低分子量有机胶凝剂:简单酪氨酸衍生物(如 L-Tyr(tBu)-OH)的胶凝特性为低分子量有机胶凝剂的开发开辟了新途径。这些化合物可以胶凝各种有机溶剂,显示出在药物递送系统、环境清理和材料科学中的应用潜力 (Güzide Aykent 等人,2019)。

安全和危害

The safety data sheet for “H-D-Tyr(tbu)-allylesterhcl” is not available in the search results. For detailed safety and hazard information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or contact the supplier5.

未来方向

The future directions for “H-D-Tyr(tbu)-allylesterhcl” are not specified in the search results. The compound’s future applications would depend on ongoing research and development in the field.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.

属性

IUPAC Name |

prop-2-enyl (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H/t14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFOSDWVNYYLBH-PFEQFJNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Tyr(tbu)-allylesterhcl | |

CAS RN |

218962-74-4 |

Source

|

| Record name | D-Tyrosine, O-(1,1-dimethylethyl)-, 2-propen-1-yl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218962-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。